
6-Bromo-2-isopropoxy-4-methylquinoline
Vue d'ensemble
Description
6-Bromo-2-isopropoxy-4-methylquinoline is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties. The molecular formula of this compound is C13H14BrNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline typically involves the bromination of 2-isopropoxy-4-methylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-isopropoxy-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce various aryl- or vinyl-substituted quinolines .
Applications De Recherche Scientifique
6-Bromo-2-isopropoxy-4-methylquinoline has several scientific research applications, including:
Antiviral Research: The compound has shown potent activity against the dengue virus by inhibiting viral replication.
Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.
Chemical Synthesis: It serves as a starting material for the synthesis of other quinoline derivatives, which can be used in various chemical and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-isopropoxy-4-methylquinoline involves its interaction with specific molecular targets. For instance, in antiviral research, the compound interferes with viral RNA synthesis, thereby inhibiting viral replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methylquinoline: Another brominated quinoline derivative with similar chemical properties but different biological activities.
2-Isopropoxy-4-methylquinoline: The non-brominated precursor of 6-Bromo-2-isopropoxy-4-methylquinoline, used in its synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-bromo-4-methyl-2-propan-2-yloxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCQOFHBFCOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674995 | |
| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-11-3 | |
| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


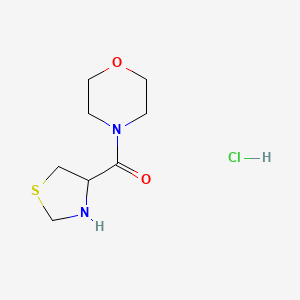

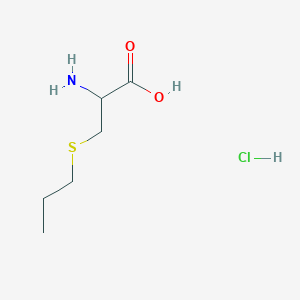
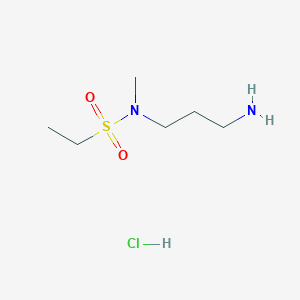

![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)
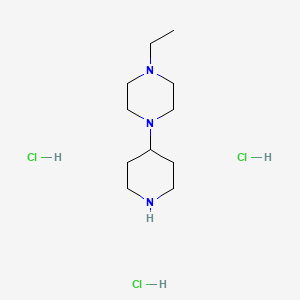
![Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1372302.png)
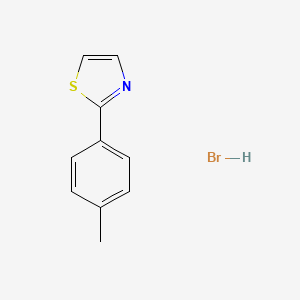
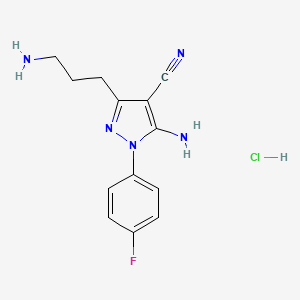
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)
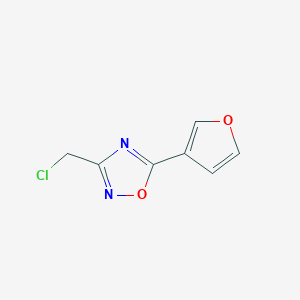
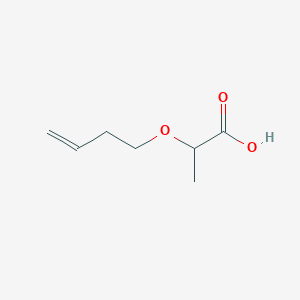
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)
